molecular formula C6H5F3N2O B067256 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone CAS No. 163350-71-8

1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone

Cat. No. B067256
M. Wt: 178.11 g/mol
InChI Key: NYEWPKZSHMRNTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound, also known as APTFE, belongs to the class of pyrrole derivatives and is widely used in various fields of research.

Mechanism Of Action

The mechanism of action of 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone is not fully understood. However, it is believed that 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone interacts with various biological molecules, including proteins and nucleic acids, through hydrogen bonding and electrostatic interactions. This interaction can lead to changes in the structure and function of these molecules, which can result in various biochemical and physiological effects.

Biochemical And Physiological Effects

1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and phosphatases. 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has also been shown to bind to DNA and RNA, which can affect gene expression and protein synthesis. In addition, 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has been shown to have anticancer properties by inducing apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and is available in high purity and yield. 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone is also stable under various conditions, which makes it suitable for use in various experiments. However, 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has some limitations, including its high cost and limited availability, which can limit its use in some experiments.

Future Directions

There are several future directions for research on 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone. One direction is to further study its mechanism of action and its interactions with biological molecules. Another direction is to explore its potential applications in drug discovery and materials science. Additionally, research can be conducted to improve the synthesis method of 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone and to reduce its cost. Overall, 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has significant potential for various applications and warrants further research.

Synthesis Methods

The synthesis of 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone is a complex process that involves several steps. The most common method of synthesis involves the reaction of 1-(2,2,2-trifluoroethyl)pyrrole with hydroxylamine hydrochloride in the presence of sodium bicarbonate. This reaction yields 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone in high purity and yield. Other methods of synthesis include the reaction of 1-(2,2,2-trifluoroethyl)pyrrole with other amines or hydrazines.

Scientific Research Applications

1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has been extensively studied in various fields of research due to its unique properties. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has also been used as a ligand in coordination chemistry and catalysis. In addition, 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has been used as a probe in fluorescence spectroscopy and as a sensor for detecting metal ions.

properties

CAS RN

163350-71-8

Product Name

1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone

Molecular Formula

C6H5F3N2O

Molecular Weight

178.11 g/mol

IUPAC Name

1-(1-aminopyrrol-2-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)5(12)4-2-1-3-11(4)10/h1-3H,10H2

InChI Key

NYEWPKZSHMRNTO-UHFFFAOYSA-N

SMILES

C1=CN(C(=C1)C(=O)C(F)(F)F)N

Canonical SMILES

C1=CN(C(=C1)C(=O)C(F)(F)F)N

synonyms

Ethanone, 1-(1-amino-1H-pyrrol-2-yl)-2,2,2-trifluoro- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.